molecular formula C9H6ClNS B3047526 5-Chloro-2-phenylthiazole CAS No. 141305-41-1

5-Chloro-2-phenylthiazole

Cat. No. B3047526
CAS RN: 141305-41-1
M. Wt: 195.67 g/mol
InChI Key: DYAQPFZFXZKEFH-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylthiazole is a chemical compound with the molecular formula C9H6ClNS. It has an average mass of 195.669 Da and a monoisotopic mass of 194.990952 Da .


Synthesis Analysis

The synthesis of 2-phenylthiazole derivatives, which include 5-Chloro-2-phenylthiazole, has been reported in the literature. A meta-analysis of structures known to act as Sortase A inhibitors provided the starting point for identifying a new potential scaffold. Based on this template, a series of new potential Sortase A inhibitors, that contain the 2-phenylthiazole moiety, were synthesized .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-phenylthiazole consists of a thiazole ring attached to a phenyl group and a chlorine atom . The exact 3D structure can be visualized using molecular modeling software .


Physical And Chemical Properties Analysis

5-Chloro-2-phenylthiazole has a molecular formula of C9H6ClNS and an average mass of 195.669 Da . More detailed physical and chemical properties such as melting point, boiling point, and density would require experimental determination .

Scientific Research Applications

Cyclopalladated Complexes Synthesis

5-Chloro-2-phenylthiazole (and related compounds) have been utilized in the synthesis of cyclopalladated complexes. These complexes, formed through reactions with palladium(II) acetate, display potential in the field of organometallic chemistry. Cyclopalladated complexes exhibit a range of chemical behaviors and could have implications in catalysis and material science (Hiraki, Fuchita, & Takakura, 1981).

Anticancer Agent Development

Compounds derived from 5-Chloro-2-phenylthiazole have shown potential as anticancer agents. Research indicates that derivatives of this compound exhibit significant in vitro activity against certain cancer cell lines, suggesting their potential role in developing new therapeutic agents for cancer treatment (Gomha et al., 2017).

Microwave-Assisted Synthesis

5-Chloro-2-phenylthiazole derivatives have been synthesized using microwave irradiation techniques. This method offers advantages in terms of reaction speed and efficiency, highlighting the compound's role in improving synthetic methodologies in pharmaceutical and chemical research (Khrustalev, 2009).

Photochromism and Thermochromism Studies

Derivatives of 5-Chloro-2-phenylthiazole have been investigated for their photochromic and thermochromic properties. These studies are significant in materials science, especially in the development of smart materials that respond to light and temperature changes (Zhu et al., 2016).

Conformational Analysis

The conformational analysis of 5-Chloro-2-phenylthiazole and its protonated forms has been explored using molecular orbital approaches. Such studies are fundamental in understanding the chemical and physical properties of the molecule, which is crucial in drug design and development (Galasso & Trinajstic, 1972).

Future Directions

The future research directions for 5-Chloro-2-phenylthiazole and its derivatives could involve further exploration of their potential as Sortase A inhibitors. This could lead to the development of new therapies to combat multidrug-resistant bacterial infections . Additionally, the anti-melanogenesis properties of 5-Chloro-2-phenylthiazole derivatives could be explored further .

properties

IUPAC Name

5-chloro-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAQPFZFXZKEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565855
Record name 5-Chloro-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-phenylthiazole

CAS RN

141305-41-1
Record name 5-Chloro-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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